molecular formula C10H16Cl2N2O2 B6163341 ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride CAS No. 2109874-03-3

ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Cat. No. B6163341
CAS RN: 2109874-03-3
M. Wt: 267.2
InChI Key:
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Description

Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride, also known as ethylpyridine-2-carboxylate dihydrochloride, is a compound derived from the 2-pyridinecarboxylic acid (2-PCA) family. It is used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. The compound has a wide variety of biochemical and physiological effects, and its advantages and limitations for laboratory experiments are well documented.

Scientific Research Applications

Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is widely used in scientific research applications. It is used in organic synthesis as a chiral building block for the synthesis of a variety of compounds, including pharmaceuticals, biochemicals, and natural products. It is also used in drug development to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, the compound is used in biochemistry to study enzyme-catalyzed reactions and cellular metabolism.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is not fully understood. It is believed to act as an agonist of the G-protein-coupled receptor and to interact with the cytoplasmic side of the receptor to activate signal transduction pathways. Additionally, it is believed to interact with other proteins and enzymes to modulate their activities.
Biochemical and Physiological Effects
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride has a wide variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, phospholipase A2, and xanthine oxidase. Additionally, it has been shown to inhibit the growth of several types of cancer cells. Furthermore, it has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride has several advantages for laboratory experiments. It is a relatively stable compound, and it is commercially available in a variety of concentrations. Additionally, it is relatively inexpensive and can be used in a variety of laboratory experiments. However, the compound is not water-soluble and must be dissolved in a suitable solvent before use. Additionally, the compound is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride in scientific research. For example, the compound could be used in the development of new drugs or to study the mechanism of action of existing drugs. Additionally, it could be used to study the biochemical and physiological effects of other compounds. Furthermore, it could be used to study the metabolism of drugs or to develop new methods for drug delivery.

Synthesis Methods

Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride can be synthesized through a three-step process. The first step involves the reaction of 2-PCA with ethyl bromide in the presence of sodium hydroxide to form ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate. In the second step, the ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate is treated with hydrochloric acid to form ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate hydrochloride. Finally, the ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate hydrochloride is treated with sodium hydroxide to form ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves the reaction of ethyl acetoacetate with pyridine-2-carbaldehyde to form ethyl 2-(pyridin-2-yl)acetoacetate. This intermediate is then reacted with L-alanine methyl ester hydrochloride to form ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate. The final step involves the conversion of the free base to the dihydrochloride salt using hydrochloric acid.", "Starting Materials": [ "Ethyl acetoacetate", "Pyridine-2-carbaldehyde", "L-alanine methyl ester hydrochloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with pyridine-2-carbaldehyde in the presence of a base such as sodium ethoxide to form ethyl 2-(pyridin-2-yl)acetoacetate.", "Step 2: Ethyl 2-(pyridin-2-yl)acetoacetate is then reacted with L-alanine methyl ester hydrochloride in the presence of a base such as sodium hydride to form ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate.", "Step 3: The free base of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate is then converted to the dihydrochloride salt by treatment with hydrochloric acid." ] }

CAS RN

2109874-03-3

Product Name

ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.2

Purity

95

Origin of Product

United States

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